molecular formula C20H22N2O3 B2885581 (S)-methyl 3-(1H-indol-3-yl)-2-((4-methoxybenzyl)amino)propanoate CAS No. 168766-62-9

(S)-methyl 3-(1H-indol-3-yl)-2-((4-methoxybenzyl)amino)propanoate

Cat. No. B2885581
CAS RN: 168766-62-9
M. Wt: 338.407
InChI Key: PLTOYKCDGVWHOQ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-methyl 3-(1H-indol-3-yl)-2-((4-methoxybenzyl)amino)propanoate, also known as AG-1478, is a synthetic compound that has been extensively studied for its potential use in scientific research. In

Scientific Research Applications

Corrosion Inhibition

  • Application: A study by Vikneshvaran and Velmathi (2017) explored Schiff bases derived from L-Tryptophan, including methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate (S1), for corrosion inhibition on stainless steel in acidic environments. The study found that these compounds effectively inhibited corrosion, which can be beneficial for industrial applications (Vikneshvaran & Velmathi, 2017).

Antiproliferative Activity

  • Application: A series of novel esters synthesized, including methyl 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids, demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer research (Božić et al., 2017).

Catalysis in Chemical Production

  • Application: Research on palladium-based catalysts for the production of methyl propanoate highlighted the potential of these compounds in industrial chemical processes (Clegg et al., 1999).

Photodynamic Therapy for Cancer

  • Application: The synthesis and characterization of new zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with Schiff base groups, have significant implications for their use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Synthesis of Functionalized Compounds

  • Application: Research into the synthesis of functionalized pyrido[2,3-b]indoles, starting from methyl 2-aminoindole-3-carboxylate, reveals applications in the development of new chemical entities, potentially useful in pharmaceuticals (Forbes et al., 1992).

Serotonin Receptor Research

  • Application: A study on the synthesis of alpha-methyltryptamines from substituted indoles, including their affinities for serotonin receptors, contributes to the understanding of molecular interactions with these receptors, which is crucial in neurological and psychiatric research (Nichols et al., 1988).

properties

IUPAC Name

methyl (2S)-3-(1H-indol-3-yl)-2-[(4-methoxyphenyl)methylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-24-16-9-7-14(8-10-16)12-21-19(20(23)25-2)11-15-13-22-18-6-4-3-5-17(15)18/h3-10,13,19,21-22H,11-12H2,1-2H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTOYKCDGVWHOQ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN[C@@H](CC2=CNC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.